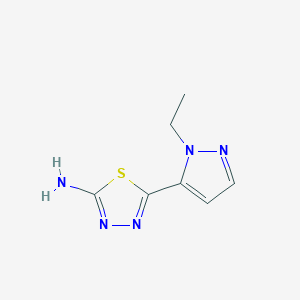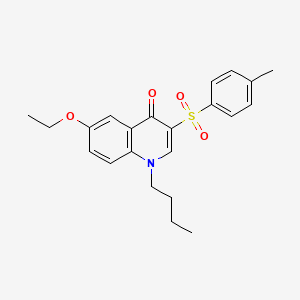![molecular formula C15H8F2N4O2 B2401643 (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide CAS No. 1935791-53-9](/img/structure/B2401643.png)
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide is a complex organic compound that features multiple functional groups, including cyano, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Cyanation: Introduction of the cyano group.
Coupling Reaction: Formation of the cyanamide linkage between the two aromatic rings.
Each of these steps would require specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyanating agents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its multiple functional groups.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors, altering their activity. The cyano and nitro groups could play a role in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]amine: Similar structure but with an amine group instead of a cyanamide group.
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]carbamate: Similar structure but with a carbamate group.
Uniqueness
The presence of both cyano and nitro groups in (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide makes it unique compared to its analogs
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4O2/c16-13-3-2-12(6-11(13)7-18)20(9-19)8-10-1-4-15(21(22)23)14(17)5-10/h1-6H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHZKDTWXJZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(C#N)C2=CC(=C(C=C2)F)C#N)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
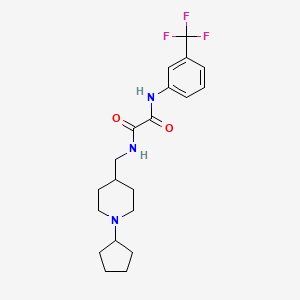
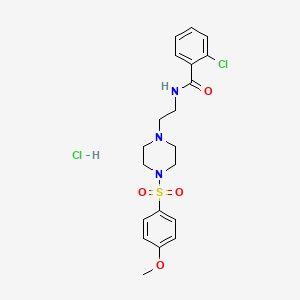
![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)
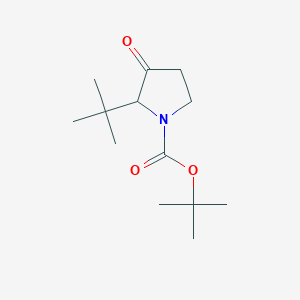
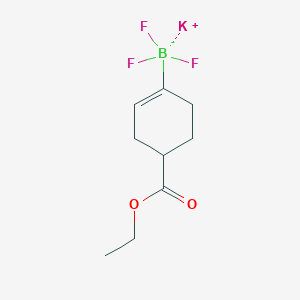
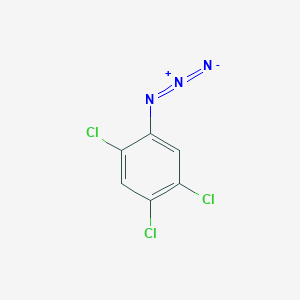
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B2401572.png)
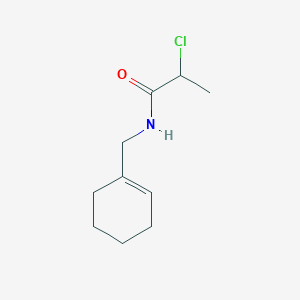
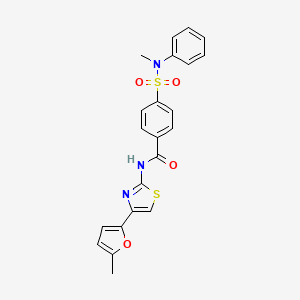
![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)
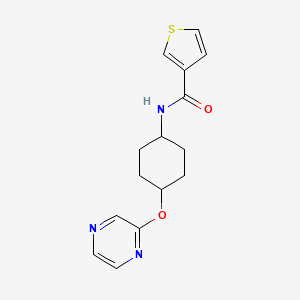
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)
